4-Chloro-6,8-dimethylquinoline-3-carbonitrile
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Overview
Description
4-Chloro-6,8-dimethylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline with appropriate reagents to introduce the dimethyl and carbonitrile groups. One common method involves the use of dimethylformamide (DMF) as a solvent and a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-Chloro-6,8-dimethylquinoline-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another quinoline derivative used in the synthesis of pharmaceuticals and other organic compounds.
4-Chloro-6,7-dimethylquinoline: A closely related compound with similar chemical properties.
Uniqueness
4-Chloro-6,8-dimethylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and distinguishes it from other quinoline derivatives.
Properties
IUPAC Name |
4-chloro-6,8-dimethylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZUDIXIHZJVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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